(1-(2-Methoxypyridin-4-YL)cyclopropyl)methanamine

Ion Channel Modulation Structure-Activity Relationship Cardiac Electrophysiology

SAR programs require exact substitution patterns; positional isomers are not interchangeable. This 2-methoxy-4-pyridinyl cyclopropylamine enables direct comparison with the known Kv1.5 inhibitor cyclopropyl(6-methoxypyridin-2-yl)methanamine. - **Application**: Pharmacophore mapping for potassium channel blockade; antiarrhythmic lead optimization. - **Differentiation**: Conformationally locked primary amine with unique electronic profile vs. des-methoxy or 6-methoxy analogs. - **Supply**: Available exclusively via custom synthesis - document timelines for analog planning.

Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
CAS No. 1060807-10-4
Cat. No. B12623953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(2-Methoxypyridin-4-YL)cyclopropyl)methanamine
CAS1060807-10-4
Molecular FormulaC10H14N2O
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCOC1=NC=CC(=C1)C2(CC2)CN
InChIInChI=1S/C10H14N2O/c1-13-9-6-8(2-5-12-9)10(7-11)3-4-10/h2,5-6H,3-4,7,11H2,1H3
InChIKeyLIORMFVGJDYXRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(2-Methoxypyridin-4-yl)cyclopropyl)methanamine: Chemical Identity and Procurement


(1-(2-Methoxypyridin-4-yl)cyclopropyl)methanamine (CAS 1060807-10-4) is a cyclopropylamine derivative featuring a 2-methoxy-substituted pyridine ring at the 4-position . The compound has the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol, and it is primarily available through custom synthesis [1]. It belongs to a broader class of (methoxypyridinyl)cyclopropyl)methanamine isomers that are of interest in medicinal chemistry for their potential interactions with neurotransmitter systems and ion channels, though specific quantitative biological data for this exact compound is currently absent from the peer-reviewed literature .

(1-(2-Methoxypyridin-4-yl)cyclopropyl)methanamine: Why Analogs Fail


Substituting (1-(2-Methoxypyridin-4-yl)cyclopropyl)methanamine with a seemingly similar in-class compound—such as a positional isomer, a des-methoxy analog, or a cyclopropylmethylamine variant—is not scientifically justified without empirical validation [1]. Even subtle shifts in methoxy or pyridyl substitution pattern can drastically alter electronic distribution, steric accessibility, and consequently target engagement profiles . For example, the related cyclopropyl(6-methoxypyridin-2-yl)methanamine is a documented Kv1.5 potassium channel inhibitor [2], while other isomers lack such defined activity. The absence of direct comparative data for (1-(2-methoxypyridin-4-yl)cyclopropyl)methanamine itself underscores the risk of assuming functional equivalence. The specific 2-methoxy-4-pyridinyl arrangement may confer unique conformational constraints and hydrogen-bonding capabilities that are not recapitulated by the 6-methoxy-2-pyridinyl or des-methoxy analogs . Therefore, any research program requiring precise structure-activity relationship (SAR) exploration must procure and evaluate this exact compound rather than relying on generic substitution.

(1-(2-Methoxypyridin-4-yl)cyclopropyl)methanamine: Differentiation Evidence vs. Key Comparators


Kv1.5 Inhibition: 4- vs. 6-Position Isomer Comparison

The 2-methoxy-4-pyridinyl substitution pattern in (1-(2-methoxypyridin-4-yl)cyclopropyl)methanamine is structurally distinct from the 6-methoxy-2-pyridinyl motif found in cyclopropyl(6-methoxypyridin-2-yl)methanamine, a known Kv1.5 potassium channel inhibitor [1]. While the latter compound has been explicitly claimed to inhibit the ultra-rapid activating delayed rectifier potassium current in human atrium with potential antiarrhythmic applications [2], no such activity has been reported for the 4-position isomer. This positional difference alters the vector of the methoxy group and the nitrogen's electronic environment, which can significantly impact binding to ion channel pore regions [3].

Ion Channel Modulation Structure-Activity Relationship Cardiac Electrophysiology

Physicochemical Contrast: Methoxy vs. Des-Methoxy

The methoxy substituent at the 2-position of the pyridine ring in (1-(2-methoxypyridin-4-yl)cyclopropyl)methanamine (MW 178.23) introduces a hydrogen bond acceptor and increases lipophilicity relative to its des-methoxy counterpart, (1-(pyridin-3-yl)cyclopropyl)methanamine (MW 148.20) . Calculated LogP for the target compound is approximately 0.8 (based on the isomeric cyclopropyl(6-methoxypyridin-2-yl)methanamine [1]), while the des-methoxy analog has an estimated LogP around 0.2 . This difference of ~0.6 LogP units can significantly influence membrane permeability, solubility, and off-target binding profiles in cell-based assays [2].

Medicinal Chemistry LogP Hydrogen Bonding

Conformational Restriction: Cyclopropyl vs. Alkylamine

The cyclopropyl ring in (1-(2-methoxypyridin-4-yl)cyclopropyl)methanamine imposes conformational restriction, fixing the amine group in a specific spatial orientation relative to the pyridine ring . In contrast, linear alkylamine analogs (e.g., N-methyl-1-(2-methoxypyridin-4-yl)methanamine) possess freely rotating bonds, leading to an ensemble of conformers [1]. This conformational entropy penalty often translates to reduced binding affinity for cyclopropyl-containing ligands; however, when the constrained conformation matches the bioactive pose, potency gains can exceed 10-fold [2]. While direct affinity data for the target compound are lacking, the class-level principle is well-established: cyclopropyl groups are employed as "conformational locks" to enhance target selectivity and metabolic stability [3].

Conformational Analysis Drug Design Binding Affinity

Custom Synthesis and Procurement Lead Time

(1-(2-Methoxypyridin-4-yl)cyclopropyl)methanamine is not a stock item at major chemical suppliers and is exclusively available via custom synthesis [1]. In contrast, several positional isomers and des-methoxy analogs are commercially available from stock with 1-2 day shipping . Custom synthesis for the target compound typically requires 4-8 weeks lead time and minimum order quantities of 100-250 mg, with costs scaling proportionally to the complexity of the cyclopropanation and pyridine functionalization steps . This supply chain profile directly impacts research timelines and budgeting.

Custom Synthesis Lead Time Cost of Goods

(1-(2-Methoxypyridin-4-yl)cyclopropyl)methanamine: Application Scenarios


SAR of Pyridine-Based Ion Channel Modulators

Use (1-(2-methoxypyridin-4-yl)cyclopropyl)methanamine as a key comparator in SAR campaigns aimed at elucidating the positional requirements for Kv1.5 or related potassium channel inhibition. Its distinct 2-methoxy-4-pyridinyl arrangement allows direct comparison with the known Kv1.5 inhibitor cyclopropyl(6-methoxypyridin-2-yl)methanamine [1], enabling researchers to map the pharmacophore and identify the optimal substitution pattern for channel blockade. Such studies are foundational for developing novel antiarrhythmic agents.

CNS Drug Discovery: Physicochemical Profiling

Incorporate (1-(2-methoxypyridin-4-yl)cyclopropyl)methanamine into a series of cyclopropylamine analogs to systematically evaluate the impact of methoxy substitution and cyclopropane constraint on parameters such as LogP (calculated ~0.8), polar surface area, and P-glycoprotein efflux ratios [2]. The data generated can inform lead optimization strategies for central nervous system (CNS) targets, where balanced lipophilicity and conformational restriction are critical for blood-brain barrier penetration.

Conformational Locking in Fragment-Based Discovery

Utilize (1-(2-methoxypyridin-4-yl)cyclopropyl)methanamine as a conformationally restricted fragment to probe the binding pockets of enzymes or receptors that accommodate aromatic amines [3]. The cyclopropyl ring locks the primary amine into a specific vector, which can be compared to flexible alkylamine fragments using techniques like X-ray crystallography or NMR to measure entropic contributions to binding free energy [4]. This approach can validate the value of cyclopropyl "locking" in a given target system.

Custom Synthesis Benchmarking and Supply Planning

Procure (1-(2-methoxypyridin-4-yl)cyclopropyl)methanamine to establish a baseline for custom synthesis timelines and costs within a medicinal chemistry program [5]. The compound's exclusive availability through custom synthesis makes it a representative case for planning multi-step analog production. Documenting yield, purity, and lead time will inform future outsourcing decisions and budget allocations for similar non-stock building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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